molecular formula C23H15BrN4O3 B2434301 3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358438-23-9

3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2434301
CAS No.: 1358438-23-9
M. Wt: 475.302
InChI Key: HFQCRBJNQAFGCE-UHFFFAOYSA-N
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Description

“3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via alkylation reactions using benzyl halides in the presence of a base.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Bromination: The bromophenyl group can be introduced through bromination reactions using bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions may target the oxadiazole ring or the quinazoline core, potentially leading to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Medicine

    Cancer Therapy: Quinazoline derivatives are known for their anticancer properties, and this compound may exhibit similar activities.

    Anti-inflammatory: Potential use in the treatment of inflammatory diseases.

Industry

    Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of “3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Interacting with Receptors: Modulating receptor activity by acting as agonists or antagonists.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-anilinoquinazolines: Known for their kinase inhibitory activity.

    2,4-diaminoquinazolines: Studied for their antimicrobial properties.

    Oxadiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

“3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” is unique due to the combination of the quinazoline core with the oxadiazole ring and the bromophenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

1358438-23-9

Molecular Formula

C23H15BrN4O3

Molecular Weight

475.302

IUPAC Name

3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H15BrN4O3/c24-17-8-4-7-15(11-17)20-26-21(31-27-20)16-9-10-18-19(12-16)25-23(30)28(22(18)29)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,25,30)

InChI Key

HFQCRBJNQAFGCE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O

solubility

soluble

Origin of Product

United States

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